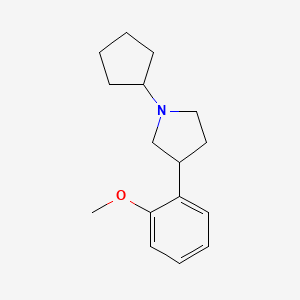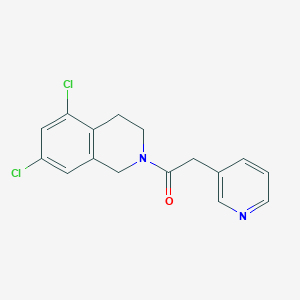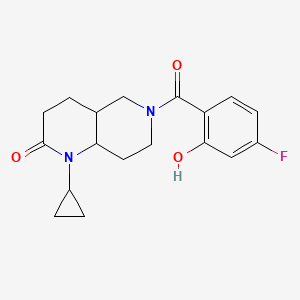
1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine, also known as CPP, is a synthetic compound that belongs to the family of pyrrolidine derivatives. CPP is a potent and selective agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of the glutamate receptor. The NMDA receptor is involved in various physiological processes, including learning, memory, and synaptic plasticity. CPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine acts as a selective agonist of the NMDA receptor, which is a ligand-gated ion channel that is permeable to calcium, sodium, and potassium ions. The NMDA receptor is activated by the binding of glutamate and glycine, which leads to the opening of the ion channel and the influx of calcium ions into the cell. The activation of the NMDA receptor is critical for the induction of long-term potentiation (LTP), a process that underlies learning and memory. This compound enhances the activity of the NMDA receptor by binding to a specific site on the receptor and promoting its opening.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the enhancement of synaptic plasticity, the improvement of learning and memory, and the modulation of neuroinflammation. This compound has also been shown to have neuroprotective effects in animal models of neurological disorders, including stroke and traumatic brain injury. However, the use of this compound in humans is limited due to its potential toxicity and side effects.
実験室実験の利点と制限
1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine is a potent and selective agonist of the NMDA receptor, which makes it a valuable tool for studying the receptor and its downstream signaling pathways. This compound has been extensively studied in animal models and has been shown to have a range of biochemical and physiological effects. However, the use of this compound in humans is limited due to its potential toxicity and side effects. In addition, the synthesis of this compound is a complex process that requires specialized equipment and expertise.
将来の方向性
There are several future directions for the study of 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine and its potential applications in scientific research. One area of interest is the development of more selective and potent NMDA receptor agonists that can be used to study the receptor and its downstream signaling pathways. Another area of interest is the investigation of the potential therapeutic applications of this compound in neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Finally, the development of new synthetic methods for the production of this compound and related compounds may lead to the discovery of novel pharmacological tools and therapeutic agents.
合成法
The synthesis of 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine involves several steps, including the reaction of cyclopentanone with 2-methoxybenzaldehyde to form the corresponding enamine, followed by cyclization with ethyl acetoacetate. The resulting pyrrolidine intermediate is then subjected to a series of chemical reactions, including reduction and acetylation, to yield the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine has been widely used in scientific research to study the NMDA receptor and its role in various physiological processes. This compound is commonly used as a pharmacological tool to selectively activate the NMDA receptor and to investigate its downstream signaling pathways. This compound has been shown to enhance synaptic plasticity and improve learning and memory in animal models. This compound has also been used to study the mechanisms of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
1-cyclopentyl-3-(2-methoxyphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-18-16-9-5-4-8-15(16)13-10-11-17(12-13)14-6-2-3-7-14/h4-5,8-9,13-14H,2-3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFALJFIVXVCSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCN(C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7632211.png)

![Methyl 5-[[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]methyl]furan-2-carboxylate](/img/structure/B7632238.png)
![1-Methyl-5-[4-(pyridine-4-carbonyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile](/img/structure/B7632244.png)
![[4-Fluoro-2-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7632246.png)
![3-Amino-1-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632253.png)
![N-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride](/img/structure/B7632260.png)
![4-Amino-1-[2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-1-yl]butan-1-one;hydrochloride](/img/structure/B7632269.png)
![1-(1-Methylpyrazol-3-yl)-3-[methyl(thiophen-3-ylmethyl)amino]piperidin-2-one](/img/structure/B7632296.png)
![3,3,3-trifluoro-N-[(3-fluoro-4-piperazin-1-ylphenyl)methyl]propanamide;hydrochloride](/img/structure/B7632303.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(piperidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B7632304.png)
![3-amino-N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]cyclopentane-1-carboxamide;hydrochloride](/img/structure/B7632312.png)

![(3-Hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7632321.png)